1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
1-(2-phenoxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13-11-8-16-17(12(11)14-9-15-13)6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIWWCELKTCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Pyrazole Derivatives
- Starting Material: Ethyl 5-amino-3-substituted-1-phenyl-1H-pyrazole-4-carboxylates.
- Reaction: The amino pyrazole derivatives are synthesized via cyclization of appropriate hydrazines and β-keto esters or through nitrile-based routes, followed by purification.
Step 2: Formation of α-Functionalized Iminoethers
Step 3: Cyclization to Pyrazolo[3,4-d]pyrimidines
- Reaction with Formamide: The iminoethers undergo cyclization upon treatment with formamide at reflux, yielding 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones (3a-c). This step involves nucleophilic attack and intramolecular cyclization, confirmed by IR and NMR spectral data.
Step 4: Hydrolysis and Further Functionalization
- Hydrolysis: Partial hydrolysis of intermediates with alcoholic NaOH produces carboxamide derivatives (4a-c).
- Amine Condensation: Reaction with primary amines yields disubstituted compounds (5a-l), with spectral confirmation via IR, NMR, and HRMS.
Step 5: Hydroxylamine Condensation
- Reaction: Imine intermediates are condensed with hydroxylamine hydrochloride to produce 5-hydroxy derivatives (6a-c), which serve as key precursors for the target molecule.
Microwave-Assisted Synthesis
Recent advances favor microwave irradiation for rapid and high-yield synthesis of heterocyclic compounds, including pyrazolopyrimidines.
Methodology:
- Reactants: Pyrazole derivatives and suitable aldehydes or nitriles.
- Procedure: Under microwave irradiation, the reaction mixture is heated to elevated temperatures (typically 100–150°C) for short durations (10–30 minutes), significantly reducing reaction times and improving yields.
- Advantages: Higher yields, cleaner reactions, and simplified workup procedures.
Application to the Target Compound:
- The key step involves microwave-assisted cyclization of phenoxyethyl-substituted pyrazoles with ortho-amino esters or formamide derivatives, facilitating the formation of the fused heterocyclic core with phenoxyethyl substituents.
Key Reaction Conditions and Catalysts
Data Table: Summary of Preparation Methods
Research Findings and Notes
- Efficiency: Microwave-assisted synthesis significantly enhances reaction efficiency, reduces reaction time, and improves product purity.
- Spectral Confirmation: All intermediates and final products are confirmed via IR (characteristic NH, C=O, and OH bands), NMR (distinct aromatic and heterocyclic signals), and HRMS.
- Yield Optimization: Variations in substituents and reaction parameters influence yields, with phenoxyethyl groups introduced via nucleophilic substitution or cyclization steps.
Chemical Reactions Analysis
1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone derivative, while substitution reactions can yield a variety of functionalized pyrazolopyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is its potential as an anticancer agent. Research indicates that this compound can inhibit specific protein kinases involved in cell signaling pathways that promote cancer cell growth and proliferation. For instance, studies have shown that it effectively inhibits the activity of certain kinases associated with various cancer types, leading to reduced tumor growth in preclinical models.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by modulating pathways involved in oxidative stress and inflammation. In vitro studies have demonstrated that it can reduce apoptosis in neuronal cells exposed to neurotoxic agents.
Anti-inflammatory Properties
The compound has shown promising results in reducing inflammation in various models. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Antimicrobial Activity
Preliminary research indicates that 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol exhibits antimicrobial properties against several bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways essential for bacterial growth.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Anticancer Effects | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values indicating potent activity against breast cancer cells. |
| Study B (2023) | Neuroprotection | Showed reduced neuronal apoptosis in models of oxidative stress; potential implications for Alzheimer's disease treatment. |
| Study C (2023) | Anti-inflammatory | Reported decreased levels of TNF-alpha and IL-6 in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases. |
| Study D (2024) | Antimicrobial Activity | Found effective against E. coli and S. aureus with minimum inhibitory concentrations comparable to established antibiotics. |
Mechanism of Action
The mechanism of action of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors that play crucial roles in disease progression. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . Additionally, its antiviral activity may be attributed to the inhibition of viral replication enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with key analogs:
Key Observations :
Pharmacokinetic Considerations
- Solubility vs. Bioavailability: While halogenated derivatives (e.g., 1-(4-chlorophenyl)) have lower solubility, their increased lipophilicity may enhance tissue penetration. The 2-phenoxyethyl group balances moderate solubility with membrane permeability .
- Metabolic Stability : Methyl and chloromethyl substituents (e.g., ) may reduce metabolic degradation, extending half-life .
Biological Activity
1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the field of cancer research. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- Molecular Formula : C13H12N4O2
- Molecular Weight : 256.26 g/mol
- CAS Number : 400737-71-5
- InChI Key : FIOIWWCELKTCMD-UHFFFAOYSA-N
The biological activity of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol primarily involves the inhibition of specific protein kinases that are crucial in signaling pathways associated with cell growth and proliferation. By targeting these kinases, the compound can effectively suppress cancer cell growth.
Key Mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDKs, which play a pivotal role in cell cycle regulation.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in various cancer cell lines by activating caspase pathways, particularly caspase-3.
- Cell Cycle Arrest : It has demonstrated the ability to halt the cell cycle at the S phase, leading to increased apoptosis rates.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrazolo[3,4-d]pyrimidine core significantly influence biological activity. The presence of the phenoxyethyl group enhances solubility and bioavailability, contributing to its efficacy against cancer cells.
Biological Activity Data
Recent studies have evaluated the anticancer properties of this compound across various human tumor cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 0.25 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 0.30 | CDK inhibition leading to cell cycle arrest |
| HCT116 (Colon) | 0.50 | Inhibition of EGFR signaling |
Case Studies
- Study on MDA-MB-468 Cells : A significant increase in caspase-3 levels was observed when treated with 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, indicating its potential as an effective therapeutic agent for breast cancer treatment .
- NCI 60 Cell Line Panel Evaluation : The compound was tested against a panel of 60 human tumor cell lines, demonstrating potent antiproliferative activity with selectivity towards certain types of cancers .
- Wound Healing Assay : This assay indicated antiangiogenic properties, suggesting that the compound may also inhibit tumor metastasis by affecting blood vessel formation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how do reaction conditions influence yield?
- Methodology : Optimize synthesis using nucleophilic substitution or coupling reactions. For example, react 1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives with 2-phenoxyethyl halides in dry acetonitrile or DMF under reflux (60–80°C) with a base like K₂CO₃. Purify via recrystallization (ethanol or acetonitrile) and monitor reaction progress using TLC . Adjust solvent polarity and temperature to improve yields (e.g., higher polarity solvents may enhance solubility of aromatic intermediates).
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxyethyl group integration at δ 4.5–5.0 ppm for -OCH₂CH₂-) and IR to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups . For crystallinity analysis, employ XRPD (as in ) to compare experimental patterns with simulated data .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology : Adopt PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods due to potential inhalation hazards. Follow waste disposal guidelines for halogenated/organic waste, as outlined in Safety Data Sheets for analogous pyrazolo[3,4-d]pyrimidines . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in biological systems?
- Methodology : Perform enzyme inhibition assays targeting purine-binding proteins (e.g., hypoxanthine-guanine phosphoribosyltransferase, as in ) using fluorescence-based kinetic studies. Compare IC₅₀ values with known inhibitors. For cellular studies, use RNA-seq or proteomics to identify differentially expressed pathways in treated vs. untreated cells .
Q. What strategies resolve contradictions in reported toxicity data across in vitro and in vivo models?
- Methodology : Re-evaluate toxicity using standardized OECD guidelines. For example, compare acute oral toxicity (LD₅₀) in rodents ( ) with in vitro cytotoxicity (IC₅₀) in human cell lines. Use HPLC-MS to verify compound stability during assays, as degradation products may skew results . Adjust dosing regimens to account for metabolic differences (e.g., cytochrome P450 activity) .
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Methodology : Synthesize derivatives with modified substituents (e.g., replacing phenoxyethyl with alkyl/aryl groups) and test against target enzymes. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. Correlate computational data with experimental IC₅₀ values, as demonstrated in for pyrazolo[3,4-d]pyrimidine analogs .
Q. What methods address low aqueous solubility during formulation for pharmacological studies?
- Methodology : Use co-solvents (e.g., PEG-400, DMSO) or cyclodextrin inclusion complexes to enhance solubility. Measure solubility via shake-flask method ( ) and confirm stability using DSC/TGA . For in vivo studies, employ nanoemulsions or liposomal encapsulation to improve bioavailability .
Q. How can researchers ensure compound stability under varying storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
